molecular formula C11H14ClNO B1348482 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 744227-04-1

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B1348482
CAS No.: 744227-04-1
M. Wt: 211.69 g/mol
InChI Key: VDOWBQXUDGEQHE-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole derivative characterized by a cyclopropyl group at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and a chloroethanone moiety at the 3-position. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol (calculated based on substituents). The compound is listed as discontinued by CymitQuimica but remains available through Santa Cruz Biotechnology (sc-341582) at 95% purity for research applications .

Properties

IUPAC Name

2-chloro-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-10(11(14)6-12)8(2)13(7)9-3-4-9/h5,9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWBQXUDGEQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366510
Record name 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744227-04-1
Record name 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Cyclopropyl Methyl Ketone Derivatives

A key step in the preparation is the chlorination of cyclopropyl methyl ketone or its pyrrole-substituted analogs to introduce the 2-chloro-ethanone functionality.

Method Summary:

  • Starting Material: Cyclopropyl methyl ketone or 1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone.
  • Catalyst: Organometallic aluminum compounds, particularly methylaluminum chloride (MeAlCl), are used to catalyze the chlorination.
  • Chlorinating Agent: Chlorine gas is introduced gradually under controlled temperature.
  • Solvent: Dichloroethane or dichloromethane is commonly used.
  • Temperature: Reaction is maintained at low temperatures (around -5 °C to 0 °C) to control selectivity.
  • Reaction Time: Typically 3.5 to 14 hours depending on scale and conditions.
  • Workup: Removal of solvent under reduced pressure followed by vacuum distillation to isolate the desired chlorinated product.

Reaction Scheme:

$$
\text{Cyclopropyl methyl ketone derivative} + \text{Cl}_2 \xrightarrow[\text{MeAlCl}]{\text{Dichloroethane}, -5^\circ C} \text{2-chloro-1-(1-cyclopropyl) ethanone derivative}
$$

Key Outcomes:

  • High selectivity for mono-chlorination at the alpha position of the ethanone.
  • Yields around 90-91% with product purity up to 97%.
  • Minimal formation of dichlorinated byproducts (~1.8-2.1%).

This method is noted for its mild conditions, environmental friendliness (no sulfur dioxide generation), and suitability for large-scale industrial production.

Functionalization of Pyrrole Ring and Introduction of Cyclopropyl Group

The pyrrole ring bearing 2,5-dimethyl substituents is prepared or functionalized prior to chlorination. Typical steps include:

  • Starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
  • Conversion to the corresponding ethanone derivative via Friedel-Crafts acylation or related methods using acid chlorides.
  • Introduction of the cyclopropyl substituent on the nitrogen or carbon of the pyrrole ring through alkylation or cyclopropanation reactions.

For example, Friedel-Crafts acylation with acid chlorides in the presence of aluminum chloride at low temperatures (-78 °C to -30 °C) in dichloromethane yields the pyrrole ethanone intermediate.

Purification and Isolation

  • After chlorination, the reaction mixture is subjected to reduced pressure distillation.
  • A rectifying column with glass ring packing is used to separate the desired product based on boiling points.
  • Fractions collected at 100-102 °C correspond to the target 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone.
  • Lower boiling fractions are recycled to improve overall yield and reduce waste.

Data Table: Typical Reaction Conditions and Outcomes

Parameter Condition/Value Notes
Starting material Cyclopropyl methyl ketone derivative 200 g scale example
Catalyst Methylaluminum chloride (MeAlCl) 0.5-10 mol% relative to substrate
Solvent Dichloroethane or dichloromethane 100-200 mL per 200 g substrate
Temperature -5 °C to 0 °C Controlled to avoid over-chlorination
Chlorine gas flow rate 25-75 g/h Gradual introduction
Reaction time 3.5 to 14 hours Depending on scale and catalyst amount
Product purity (GC) 96-97% High selectivity
Yield 90-91% After distillation and purification
Byproducts 1.8-2.1% dichlorinated compounds Minimal formation

Research Findings and Advantages

  • The use of MeAlCl as a catalyst significantly improves chlorination selectivity and yield compared to non-catalyzed processes.
  • The reaction avoids harsh reagents that generate corrosive byproducts, making it more environmentally sustainable.
  • Recycling of lower boiling fractions enhances raw material utilization and reduces costs.
  • The method is scalable and suitable for industrial synthesis of the compound or its analogs.
  • The preservation of the pyrrole ring and methyl substituents under these conditions is confirmed by NMR and GC analysis, indicating mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity (XLogP3): The cyclopropyl variant (target compound) likely has lower lipophilicity (~3.2) compared to ethyl (3.5) and aryl-substituted analogs (4.2–4.7).
  • Steric Effects: Aryl substituents (e.g., 4-chlorophenyl) introduce significant steric bulk, which may hinder reactivity or binding in biological systems compared to the compact cyclopropyl group .

Q & A

Basic: What synthetic routes are recommended for 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, and how can purity be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where a cyclopropyl-substituted pyrrole intermediate reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Characterization: Confirm structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC with UV detection at 254 nm .

Basic: What spectroscopic and crystallographic methods are effective for structural elucidation?

Answer:

  • Spectroscopy: 1H^1H-NMR (CDCl₃) reveals distinct signals for the cyclopropyl (δ 1.2–1.5 ppm) and methyl groups (δ 2.1–2.3 ppm). IR confirms the carbonyl stretch (~1700 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Cyclopropyl substituents may complicate crystal packing; slow evaporation from dichloromethane/hexane is advised. Data collection at low temperature (100 K) improves resolution .

Advanced: How do steric effects from the cyclopropyl group influence reactivity and crystallization?

Answer:
The cyclopropyl group introduces steric hindrance, reducing electrophilic substitution rates at the pyrrole ring. This can lead to:

  • Crystallization Challenges: Increased disorder in SXRD models. Mitigate by using twinning algorithms in SHELXD or adjusting solvent polarity during crystallization.
  • Reactivity Trade-offs: Slower reaction kinetics in nucleophilic substitutions but enhanced stability against ring-opening reactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:
Discrepancies often arise from:

  • Purity Variance: Impurities (e.g., unreacted chloroacetyl chloride) skew results. Validate via LC-MS and adjust synthetic protocols .
  • Assay Conditions: Test cytotoxicity (MTT assay) in parallel with enzyme inhibition (e.g., USP14 deubiquitinase assays). Use IU1 (a structural analog) as a positive control .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial Activity: Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Enzyme Inhibition: Fluorescence-based assays targeting proteasomal deubiquitinases (e.g., USP14), monitoring cleavage of ubiquitin-AMC substrates .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Docking Studies: Use MOE or AutoDock Vina to model binding to USP14’s active site. The chloroethanone moiety shows affinity for catalytic cysteine residues.
  • MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes. Cyclopropyl groups may induce conformational strain in flexible loops .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a chemical fume hood to avoid inhalation (H335 hazard).
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Table 1: Structurally Related Analogs and Key Properties

Compound NameCAS NumberSubstituentBioactivity (IC₅₀)Reference
2-Chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone786728-93-6IsopropylUSP14 inhibition: 3.2 µM
2-Chloro-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone610274-26-5BenzylAntibacterial: MIC 12.5 µg/mL
This compound744227-04-1CyclopropylCytotoxicity: HeLa IC₅₀ 18 µM

Advanced: How to optimize yield in large-scale synthesis without compromising purity?

Answer:

  • Catalyst Screening: Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side products.
  • Flow Chemistry: Implement continuous-flow reactors for precise control of reaction exothermicity. Achieve 80% yield at 10 g scale with >98% purity .

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